3-Trifluoromethylphenyl cyanoformate
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Overview
Description
3-Trifluoromethylphenyl cyanoformate is a chemical compound that belongs to the family of cyanoformates. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanoformate group. This compound is typically a colorless to yellowish oily liquid and has a molecular weight of 215.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylphenyl cyanoformate can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylphenyl cyanoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoformate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylamine or trifluoromethylphenol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Trifluoromethylphenyl cyanoformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Trifluoromethylphenyl cyanoformate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The cyanoformate group can also participate in nucleophilic addition reactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethylphenyl isocyanate
- 3-Trifluoromethylphenyl carbamate
- 3-Trifluoromethylphenyl acetate
Uniqueness
Compared to similar compounds, 3-Trifluoromethylphenyl cyanoformate is unique due to the presence of both trifluoromethyl and cyanoformate groups. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications. Its reactivity and stability also differ from other similar compounds, providing unique advantages in specific reactions .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] cyanoformate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKLZMAYMRDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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